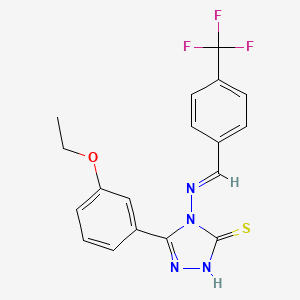
N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group, an oxoacetamide group, and a phenylpropenylidene hydrazino group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide typically involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, hydrazine derivatives, and substituted phenyl compounds
科学研究应用
N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- N-(2-Methoxyphenyl)-4-(2-(1-methyl-3-phenyl-2-propenylidene)hydrazino)-4-oxobutanamide
- N-(4-Methoxyphenyl)-2-(2-(2-methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoacetamide
- N-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazino)-4-oxobutanamide
Uniqueness
N-(3-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
765303-50-2 |
|---|---|
分子式 |
C18H17N3O3 |
分子量 |
323.3 g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)-N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]oxamide |
InChI |
InChI=1S/C18H17N3O3/c1-24-16-11-5-10-15(13-16)20-17(22)18(23)21-19-12-6-9-14-7-3-2-4-8-14/h2-13H,1H3,(H,20,22)(H,21,23)/b9-6+,19-12+ |
InChI 键 |
SECKORNUXMIDOD-YKIVCEQRSA-N |
手性 SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C=C/C2=CC=CC=C2 |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12027625.png)
![5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027633.png)

![[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12027640.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12027649.png)
![2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12027663.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12027671.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12027674.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12027700.png)
![(5E)-2-(4-chlorophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027708.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B12027717.png)
